Regioisomeric Scaffold Identity: Thieno[2,3-e] vs. Thieno[3,2-e] Fusion Defines Divergent Biological Target Space
The target compound bears the thieno[2,3-e][1,2]thiazine scaffold, which is the core of the oxicam NSAID class (tenoxicam, lornoxicam). This scaffold differs from the thieno[3,2-e] series prevalent among carbonic anhydrase inhibitors (brinzolamide and analogs). In a landmark comparative study by Chen et al. (2000), compounds from both regioisomeric series were evaluated as carbonic anhydrase inhibitors. All compounds in both series showed potent hCAII inhibition (Ki < 0.5 nM), but the [2,3-e] series demonstrated distinct isozyme selectivity profiles: for recombinant hCAIV, the [2,3-e] sulfonamide compounds exhibited IC₅₀ values ranging from 4.25 to 73.6 nM, whereas several [3,2-e] analogs showed different potency ranges . While the target compound lacks the 6-sulfonamide moiety required for CA inhibition, the scaffold geometry itself dictates the spatial orientation of any appended pharmacophoric elements. The [2,3-e] fusion places the thiophene sulfur in a different vector relative to the thiazine ring compared with the [3,2-e] series, altering the electrostatic potential surface and molecular recognition properties .
| Evidence Dimension | Thienothiazine ring fusion geometry and associated biological target class divergence |
|---|---|
| Target Compound Data | Thieno[2,3-e][1,2]thiazine scaffold; 4-NH₂ substituent; no 6-sulfonamide; scaffold associated with oxicam NSAID pharmacophore (tenoxicam series) |
| Comparator Or Baseline | Thieno[3,2-e][1,2]thiazine scaffold (brinzolamide series): 6-sulfonamide-bearing carbonic anhydrase inhibitors; hCAII Ki < 0.5 nM; hCAIV IC₅₀ 4.25–73.6 nM for selected compounds (Chen et al. 2000) |
| Quantified Difference | Scaffold geometry divergence: [2,3-e] vs [3,2-e] fusion. For 6-sulfonamide-bearing compounds in both series, hCAII Ki < 0.5 nM in both cases; hCAIV IC₅₀ differentiated by substitution pattern. The target compound lacks the 6-sulfonamide and therefore occupies a distinct target engagement space (oxicam-type recognition vs. CA inhibition). |
| Conditions | Human carbonic anhydrase II and IV inhibition assays; recombinant enzyme preparations (Chen et al. 2000, Bioorg. Med. Chem. 8:957–975) |
Why This Matters
For procurement decisions, the [2,3-e] scaffold identity is the primary determinant of which biological screening cascades and target classes are appropriate; selecting a [3,2-e] analog would direct the project toward carbonic anhydrase biology, whereas the [2,3-e] scaffold is more relevant to oxicam-related target space or novel target exploration.
- [1] Chen, H.H.; Gross, S.; Liao, J.; McLaughlin, M.; Dean, T.; Sly, W.S.; May, J.A. 2H-Thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides as ocular hypotensive agents: synthesis, carbonic anhydrase inhibition and evaluation in the rabbit. Bioorganic & Medicinal Chemistry 2000, 8(5), 957–975. DOI: 10.1016/S0968-0896(00)00026-2. View Source
- [2] Binder, D.; Rovenszky, F.; Ferber, H.P. Enolether von 6-Chlor-4-hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno(2,3-e)-1,2-thiazin-3-carbonsäureamid-1,1-dioxid. European Patent EP 0 313 935 B1, published 27 July 1994. View Source
